molecular formula C14H12ClNO2 B5730400 N-(4-chloro-3-methoxyphenyl)benzamide

N-(4-chloro-3-methoxyphenyl)benzamide

Cat. No.: B5730400
M. Wt: 261.70 g/mol
InChI Key: UEFQJWWKMSVQLP-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methoxyphenyl)benzamide is a chemical compound known for its various applications in scientific research and industry. It is characterized by the presence of a benzamide group attached to a 4-chloro-3-methoxyphenyl moiety. This compound is often studied for its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-methoxyphenyl)benzamide typically involves the condensation of 4-chloro-3-methoxyaniline with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-chloro-3-methoxyphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. By inhibiting the activity of these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-3-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a COX-1 inhibitor without causing gastric damage is a notable feature that distinguishes it from other similar compounds .

Properties

IUPAC Name

N-(4-chloro-3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-9-11(7-8-12(13)15)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFQJWWKMSVQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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